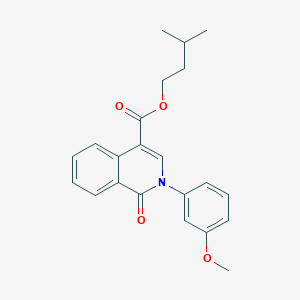

![molecular formula C22H20N4O3S B3008023 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 306289-93-0](/img/structure/B3008023.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential therapeutic applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a Pd(II) complex was synthesized with a similar ligand in good yield . The synthesis involved the use of IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Molecular Structure Analysis

The structure of similar compounds and their complexes has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD . The spectral data indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis

The reactions of similar compounds have been studied . For example, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors afforded the respective organo-carboxamide ruthenium(II) complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, a similar compound was found to have a high degree of stability under ambient conditions and formed a transparent and homogeneous film in TFTs .科学的研究の応用

- The compound has been investigated for its antiproliferative effects against cancer cell lines. Specifically, a Pd(II) complex derived from this compound demonstrated excellent antiproliferative potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM . This suggests its potential as an anticancer drug.

- The same Pd(II) complex exhibited an antiangiogenic effect, which is crucial for inhibiting tumor growth. This property contributes to its overall antitumor mechanism .

- The Pd(II) complex promotes apoptosis, as verified by DNA condensation and FACS analysis. This apoptotic characteristic further supports its potential as a therapeutic agent .

- The complex binds to double-stranded calf thymus DNA, showing a strong π–π stacking interaction with the base pairs. This interaction was confirmed by intrinsic DNA binding constants, emphasizing its potential as a DNA-targeting agent .

- Based on experimental results, the Pd(II) complex exhibits drug-like properties. These findings suggest its suitability for further development as an effective anticancer drug .

- The compound’s structure contains benzimidazole and sulfonamide moieties, making it relevant in heterocyclic chemistry. Such compounds are key components in functional molecules used across various applications .

Anticancer Potential

Antiangiogenic Activity

Apoptosis Promotion

DNA Interaction

Drug-Likeness Properties

Heterocyclic Chemistry

作用機序

Target of Action

It’s known that benzimidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals .

Mode of Action

Benzimidazole derivatives have been associated with a variety of biological activities, including antitumor effects .

Biochemical Pathways

Benzimidazole derivatives have been shown to exhibit antitumor activity, suggesting they may interact with pathways related to cell proliferation and apoptosis .

将来の方向性

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-26(2)30(28,29)16-13-11-15(12-14-16)22(27)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,1-2H3,(H,23,24)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEARVDFTRTNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)

![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)

![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)